Tert-dodecanethiol acts as a chain transfer agent (CTA) in the polymerization process, influencing the molecular weight distribution of polymers like styrene-butadiene rubber (SBR) and butadiene latex (SBL) []. By reacting with growing polymer chains, it controls their length and ultimately impacts the final properties of the polymer, such as elasticity and strength [].
The thiol group in TDM allows it to bind to certain metal surfaces, potentially leading to their functionalization for specific applications. Research has explored its use in self-assembled monolayers on gold surfaces, aiming to create tailored interfaces for sensors or biosensors [].
Scientists have investigated the potential of TDM in the synthesis of novel materials with desired properties. For instance, research has explored its use in the preparation of functionalized nanoparticles and polymers with specific electrical or optical properties [, ].
Tert-Dodecylmercaptan is a sulfur-containing organic compound with the molecular formula C₁₂H₂₆S. It is classified as a thiol, characterized by the presence of a sulfhydryl group (-SH) attached to a tertiary dodecyl group. This compound typically exists as a mixture of isomers, primarily derived from the oligomerization of propylene or isobutylene, and is noted for its significant role in various chemical processes, particularly as a chain transfer agent in radical polymerization reactions .
Tert-Dodecylmercaptan can be synthesized through several methods:
Tert-Dodecylmercaptan's branched structure contributes to its unique reactivity and effectiveness as a chain transfer agent compared to its straight-chain counterparts. Its ability to control polymer characteristics makes it invaluable in industrial applications where precise molecular weight control is essential .
Studies have shown that tert-Dodecylmercaptan interacts with various materials and surfaces. For instance, its adsorption behavior on minerals like sphalerite has been investigated to understand its role in mineral processing and flotation techniques. These interactions can influence the efficiency of mineral extraction processes and highlight the importance of tert-dodecylmercaptan in industrial applications .
Compound | Structure Type | Molecular Formula | Key
Physical Description Liquid
XLogP3 4.8
UNII
G00MDQ58TB
GHS Hazard Statements
Aggregated GHS information provided by 1022 companies from 14 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 80 of 1022 companies. For more detailed information, please visit ECHA C&L website; Of the 13 notification(s) provided by 942 of 1022 companies with hazard statement code(s):; H315 (97.77%): Causes skin irritation [Warning Skin corrosion/irritation]; H317 (74.1%): May cause an allergic skin reaction [Warning Sensitization, Skin]; H319 (97.77%): Causes serious eye irritation [Warning Serious eye damage/eye irritation]; H400 (23.57%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard]; H410 (25.37%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard]; H413 (69%): May cause long lasting harmful effects to aquatic life [Hazardous to the aquatic environment, long-term hazard]; Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown. PictogramsIrritant;Environmental Hazard Other CAS
25103-58-6
General Manufacturing Information
All other basic organic chemical manufacturing
Paint and coating manufacturing Plastic material and resin manufacturing Synthetic rubber manufacturing tert-Dodecanethiol: ACTIVE Dates
Modify: 2024-04-14
Explore Compound TypesGet ideal chemicals from 750K+ compounds
|
---|